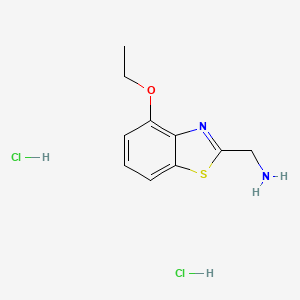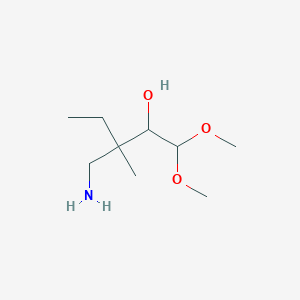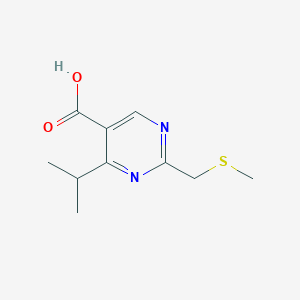
4-Isopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative with a molecular formula of C10H14N2O2S and a molecular weight of 226.3 g/mol . Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . This compound is known for its potential pharmacological activities, including anti-inflammatory and antimicrobial properties .
準備方法
Synthetic Routes and Reaction Conditions
4-Isopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of pyrimidine with methylthiol to form 4-methyl-2-(methylthio)pyrimidine, which is then reacted with isopropyl bromide and carboxylated to yield the final product . The reaction conditions typically involve the use of a base such as potassium carbonate and solvents like chloroform .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .
化学反応の分析
Types of Reactions
4-Isopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl-substituted pyrimidine derivatives.
科学的研究の応用
4-Isopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: Explored for its anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-Isopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid involves its interaction with various molecular targets and pathways. It has been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in human microglia cells . This inhibition occurs through the suppression of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .
類似化合物との比較
Similar Compounds
4-Methyl-2-(methylthio)pyrimidine-5-carboxylate: Similar structure but with a methyl group instead of an isopropyl group.
4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid: Contains an amino group instead of an isopropyl group.
Uniqueness
4-Isopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its isopropyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
特性
分子式 |
C10H14N2O2S |
|---|---|
分子量 |
226.30 g/mol |
IUPAC名 |
2-(methylsulfanylmethyl)-4-propan-2-ylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2S/c1-6(2)9-7(10(13)14)4-11-8(12-9)5-15-3/h4,6H,5H2,1-3H3,(H,13,14) |
InChIキー |
INXRMZUWRFHKRE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC(=NC=C1C(=O)O)CSC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


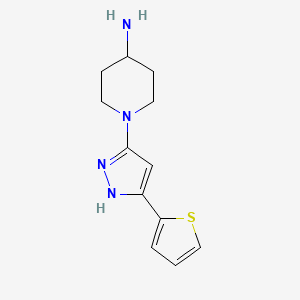

![[(3aR,4R,5R,6aS)-4-[(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-phenylpent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B15327491.png)

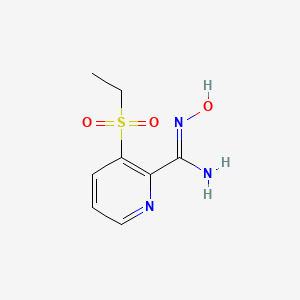
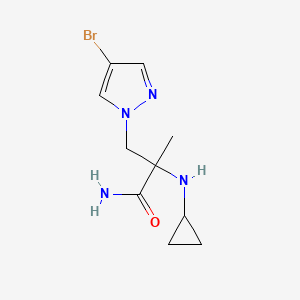
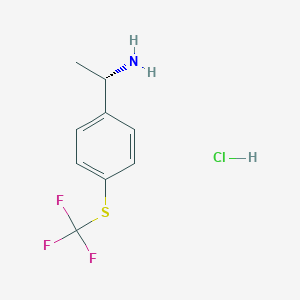

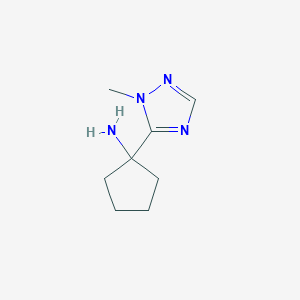

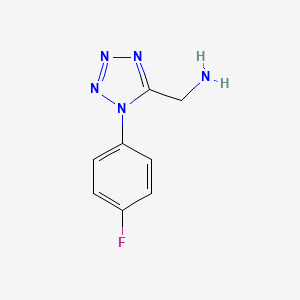
![N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-fluoro-O-(phenylmethyl)-L-tyrosine](/img/structure/B15327560.png)
